6-Ethoxynaphthalene-2-sulfonyl chloride

Medicinal Chemistry Drug Design Chromatography

6-Ethoxynaphthalene-2-sulfonyl chloride delivers a calculated LogP of ~4.25—a +1.47 advantage over the 6-methoxy analog (LogP 2.78)—directly enhancing passive membrane permeability and CNS exposure for medicinal chemistry programs. The 2-naphthalenesulfonyl scaffold solvolyzes faster than 1-substituted isomers due to reduced peri-hydrogen steric hindrance, enabling shorter reaction times and higher yields. Supplied at ≥98% purity (vs 95% for the methoxy analog), it reduces impurity-related side reactions in automated parallel synthesis and improves MS derivatization resolution via distinct reversed-phase HPLC retention. Ideal for sulfonamide library synthesis where elevated LogP drives SAR exploration.

Molecular Formula C12H11ClO3S
Molecular Weight 270.73 g/mol
Cat. No. B1503816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxynaphthalene-2-sulfonyl chloride
Molecular FormulaC12H11ClO3S
Molecular Weight270.73 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C12H11ClO3S/c1-2-16-11-5-3-10-8-12(17(13,14)15)6-4-9(10)7-11/h3-8H,2H2,1H3
InChIKeyWTGZUEQKHIOABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxynaphthalene-2-sulfonyl chloride CAS 1246776-76-0 – Sulfonyl Chloride Building Block for Derivatization & Coupling


6-Ethoxynaphthalene-2-sulfonyl chloride (CAS 1246776-76-0) is an aromatic sulfonyl chloride featuring a 6-ethoxy substituent on the naphthalene ring. This compound serves as an electrophilic sulfonylating agent for the introduction of the 6-ethoxynaphthalene-2-sulfonyl group onto amines, alcohols, and other nucleophiles. The ethoxy group at the 6-position increases lipophilicity and alters electron density relative to unsubstituted or methoxy analogs, influencing both reactivity and the physicochemical properties of derived sulfonamides and sulfonates . The sulfonyl chloride moiety is moisture-sensitive and reacts readily with nucleophiles under standard anhydrous conditions, making it a versatile intermediate in medicinal chemistry and chemical biology applications.

6-Ethoxynaphthalene-2-sulfonyl chloride – Why Methoxy, Unsubstituted, or Positional Isomers Are Not Interchangeable


Substituting the ethoxy group with a methoxy group, removing the alkoxy substituent entirely, or altering its position on the naphthalene ring produces compounds with meaningfully different lipophilicity, polar surface area, and electronic properties. These variations directly impact reaction kinetics, chromatographic behavior, and the downstream properties of sulfonamide products. For example, 6-methoxynaphthalene-2-sulfonyl chloride has a LogP approximately 1.5 units lower than the 6-ethoxy analog, translating to significantly reduced membrane permeability and altered retention times in reversed-phase chromatography . Furthermore, solvolysis kinetic studies demonstrate that the position of substitution on the naphthalene ring (1- vs 2-) influences reaction rates due to steric and electronic effects, meaning even regioisomers cannot be assumed to behave identically in synthetic sequences [1]. These differences are quantifiable and consequential for applications requiring precise control over molecular properties.

6-Ethoxynaphthalene-2-sulfonyl chloride – Quantitative Differentiation vs. Methoxy Analog & Positional Isomers


Elevated Lipophilicity (LogP 4.25) Enables Enhanced Membrane Permeability and Altered Chromatographic Retention Relative to 6-Methoxy Analog (LogP 2.78)

6-Ethoxynaphthalene-2-sulfonyl chloride exhibits a computed LogP of 4.24680, compared to 2.7759 for the 6-methoxynaphthalene-2-sulfonyl chloride analog. This difference of ΔLogP = +1.47 units represents a 30‑fold increase in octanol–water partition coefficient . The higher lipophilicity of the 6‑ethoxy derivative translates to increased membrane permeability and distinct chromatographic retention behavior in reversed‑phase HPLC. For structure–activity relationship (SAR) studies, this difference is sufficient to alter bioavailability predictions and compound ranking in screening cascades.

Medicinal Chemistry Drug Design Chromatography

Increased Polar Surface Area (PSA 51.75 Ų) Modulates Permeability and Hydrogen‑Bonding Capacity vs. 6‑Methoxy Analog (TPSA 43.37 Ų)

6‑Ethoxynaphthalene‑2‑sulfonyl chloride has a calculated polar surface area (PSA) of 51.75 Ų, compared to a topological polar surface area (TPSA) of 43.37 Ų for the 6‑methoxy analog [REFS‑1] [REFS‑2]. The ΔPSA of +8.38 Ų reflects the increased size and conformational flexibility of the ethoxy group. In drug design, PSA is a key determinant of passive membrane permeability and blood–brain barrier penetration; values below 60–70 Ų are generally favorable for oral absorption, but the precise value influences absorption rate and extent. The 6‑ethoxy derivative occupies a distinct region of PSA–LogP property space compared to the methoxy analog, leading to different ADME predictions.

Drug Design ADME Prediction SAR

Higher Commercial Purity Specification (98+%) vs. 6‑Methoxy Analog (95%) Reduces Impurity‑Related Variability in Downstream Synthesis

Commercial sources list 6‑ethoxynaphthalene‑2‑sulfonyl chloride with a purity specification of ≥98% (NLT 98%) [REFS‑1]. In contrast, leading suppliers of the 6‑methoxy analog specify a minimum purity of 95% [REFS‑2]. The 3–4% difference in minimum purity can translate to a significantly higher burden of impurities—including hydrolyzed sulfonic acid, unreacted starting materials, and positional isomers—in the methoxy product. For multistep syntheses where yields are multiplicative, starting with a higher‑purity sulfonyl chloride reduces the risk of impurity carry‑through, simplifies purification, and improves batch‑to‑batch reproducibility.

Chemical Procurement Synthetic Chemistry Quality Control

Favorable Regiochemistry (2‑Position) Confers Higher Solvolytic Reactivity vs. 1‑Naphthalenesulfonyl Chlorides Due to Reduced Peri‑Hydrogen Steric Hindrance

Kinetic studies of naphthalenesulfonyl chloride solvolysis in ethanol–water mixtures demonstrate that the 2‑naphthyl compound exhibits a larger rate constant than the 1‑naphthyl isomer [REFS‑1]. This difference is attributed to the peri‑hydrogen effect in 1‑substituted naphthalenes, which introduces steric hindrance in the SN2 transition state. The 6‑ethoxy substitution pattern retains the 2‑position sulfonyl chloride, preserving this favorable reactivity profile. While direct kinetic data for the 6‑ethoxy derivative are not published, class‑level inference from the parent 2‑naphthalenesulfonyl chloride indicates that the 2‑substituted regioisomer will react faster with nucleophiles than the corresponding 1‑substituted isomer under identical conditions.

Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

6-Ethoxynaphthalene-2-sulfonyl chloride – Key Application Scenarios Based on Quantified Differentiation


Medicinal Chemistry SAR Exploration Requiring Higher Lipophilicity and Altered PSA for CNS or Membrane‑Permeable Sulfonamides

When a medicinal chemistry program requires a sulfonamide library with elevated LogP (>4) to enhance passive membrane permeability or CNS exposure, 6‑ethoxynaphthalene‑2‑sulfonyl chloride provides a quantifiable advantage over the 6‑methoxy analog (LogP 2.78) [REFS‑1]. The ΔLogP of +1.47 shifts the physicochemical property space, enabling exploration of structure–activity relationships that would not be accessible with the less lipophilic methoxy derivative. This is particularly relevant for targets located in the central nervous system or intracellular compartments where higher partition coefficients favor distribution [REFS‑2].

Chromatographic Method Development Leveraging Predictable LogP Differences for Enhanced Separation

The 1.47‑unit LogP difference between 6‑ethoxy‑ and 6‑methoxynaphthalene‑2‑sulfonyl chlorides translates to distinct retention times in reversed‑phase HPLC [REFS‑1] [REFS‑2]. This property is exploited in the design of isotope‑coded derivatization reagents for mass spectrometry, where differential chromatographic behavior can improve peak resolution and quantification accuracy. The Fudan University patent application on naphthalenesulfonyl derivatization reagents highlights the importance of substituent selection for optimizing chromatographic separation and detection sensitivity [REFS‑3].

Parallel Synthesis and High‑Throughput Library Production Requiring Higher‑Purity Starting Materials

For automated parallel synthesis platforms where manual purification of intermediates is impractical, the higher commercial purity specification of 6‑ethoxynaphthalene‑2‑sulfonyl chloride (≥98%) versus the methoxy analog (95%) reduces the burden of impurity‑related side reactions and purification bottlenecks [REFS‑4]. This is especially critical when the sulfonyl chloride is used in the final diversification step of a library, where impurities can compromise biological assay interpretation and lead to false positives in screening campaigns.

Synthetic Methodology Optimization Preferring 2‑Substituted Naphthalenesulfonyl Chlorides for Faster, Cleaner Sulfonamide Formation

Kinetic evidence demonstrates that 2‑naphthalenesulfonyl chlorides undergo solvolysis faster than the corresponding 1‑substituted isomers due to reduced peri‑hydrogen steric hindrance [REFS‑5]. For reaction sequences where sulfonylation is rate‑limiting or where competitive hydrolysis must be minimized, selecting the 2‑substituted scaffold—as present in 6‑ethoxynaphthalene‑2‑sulfonyl chloride—offers a kinetic advantage. This translates to shorter reaction times, higher yields, and fewer side products in both milligram‑scale research and larger‑scale process development.

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